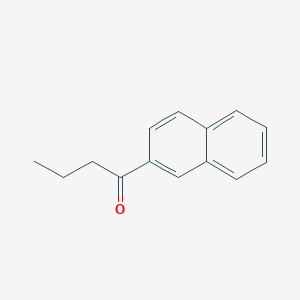

1-(Naphthalen-2-yl)butan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQCIRJFGLWMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(Naphthalen-2-yl)butan-1-one via Friedel-Crafts acylation

An In-Depth Technical Guide to the Synthesis of 1-(Naphthalen-2-yl)butan-1-one via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Naphthalen-2-yl)butan-1-one, a valuable synthetic intermediate, through the Friedel-Crafts acylation of naphthalene. We delve into the underlying mechanistic principles, with a critical focus on the factors governing regioselectivity, which is paramount for achieving the desired 2-substituted product. This document offers field-proven insights into experimental design, a detailed step-by-step protocol, and methods for product characterization, tailored for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Strategic Importance of Naphthyl Ketones

Naphthyl ketones, such as 1-(Naphthalen-2-yl)butan-1-one, are pivotal structural motifs in medicinal chemistry and materials science. Their rigid, aromatic framework serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The Friedel-Crafts acylation, a classic yet powerful carbon-carbon bond-forming reaction, remains a primary method for their synthesis.[1][2] This reaction proceeds via electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring.[3]

However, the acylation of naphthalene presents a unique challenge and opportunity: regioselectivity. The naphthalene ring system has two distinct positions for substitution, the α (or 1) position and the β (or 2) position. Directing the incoming acyl group to the desired position is the cornerstone of a successful synthesis. This guide will elucidate how experimental conditions, particularly the choice of solvent, can be manipulated to selectively yield the thermodynamically favored 2-substituted product, 1-(Naphthalen-2-yl)butan-1-one.

Mechanistic Deep Dive: Controlling Regioselectivity

The Friedel-Crafts acylation of naphthalene is a textbook example of electrophilic aromatic substitution. The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the acylating agent (butanoyl chloride) to generate a highly reactive electrophile.[1][3]

The Core Mechanism

The reaction unfolds in several key steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of butanoyl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion. This ion is the potent electrophile that drives the reaction.[4][5]

-

Electrophilic Attack: The electron-rich π-system of the naphthalene ring attacks the electrophilic carbon of the acylium ion.

-

Formation of the σ-Complex: This attack transiently disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or σ-complex. The positive charge is delocalized across the ring system through resonance.

-

Deprotonation and Aromaticity Restoration: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group, restoring the aromatic system.

-

Product-Catalyst Complexation: The carbonyl oxygen of the resulting ketone product is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation is a key feature of acylation, requiring the use of stoichiometric or greater amounts of the catalyst. The desired ketone is liberated upon aqueous workup.[6]

The Decisive Factor: Kinetic vs. Thermodynamic Control

For unsubstituted naphthalene, acylation can occur at either the α (C-1) or β (C-2) position. The outcome is a classic tug-of-war between reaction rate and product stability.[7][8]

-

Kinetic Control (α-Substitution): Attack at the α-position is faster. The corresponding σ-complex is more stable because the positive charge can be delocalized over both rings of the naphthalene system without disrupting the aromaticity of the second ring.[9] This pathway is favored under milder conditions, at lower temperatures, and critically, in non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[9][10]

-

Thermodynamic Control (β-Substitution): The β-substituted product is sterically less hindered and therefore more stable. The C-1 position is flanked by the "peri" hydrogen at C-8, creating steric repulsion with a bulky acyl group. To achieve this more stable product, the reaction must be reversible. This is accomplished by using more polar solvents, such as nitrobenzene , and sometimes higher temperatures.[10][11] In these solvents, the initially formed kinetic α-product-AlCl₃ complex can redissociate, allowing for deacylation and subsequent, irreversible acylation at the more stable β-position.[10]

For the synthesis of 1-(Naphthalen-2-yl)butan-1-one, we must therefore operate under conditions of thermodynamic control .

Experimental Protocol: A Self-Validating System

This protocol is designed to favor the formation of the thermodynamic product, 1-(Naphthalen-2-yl)butan-1-one. The causality behind each step is critical for success.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles (mol) | Key Considerations |

| Naphthalene | 128.17 | 12.8 g | 0.10 | Must be pure and dry. |

| Butanoyl Chloride | 106.55 | 11.7 g (11.5 mL) | 0.11 | Use freshly distilled or high-purity grade. |

| Aluminum Chloride (AlCl₃) | 133.34 | 16.0 g | 0.12 | Must be anhydrous. Handle in a glovebox or under inert gas. |

| Nitrobenzene | 123.11 | 100 mL | - | Solvent. Must be anhydrous. |

| Hydrochloric Acid (HCl) | 36.46 | ~100 mL (6M) | - | For workup. |

| Dichloromethane (DCM) | 84.93 | ~200 mL | - | For extraction. |

| Anhydrous MgSO₄ / Na₂SO₄ | - | As needed | - | For drying organic phase. |

Step-by-Step Methodology

CRITICAL: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from deactivating the AlCl₃ catalyst. [4]

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or N₂ outlet), and a pressure-equalizing dropping funnel.

-

Catalyst Suspension: To the reaction flask, add the anhydrous nitrobenzene (100 mL). Carefully and in portions, add the anhydrous aluminum chloride (16.0 g). Stir the resulting suspension. This process may be exothermic.

-

Acylating Agent Addition: Cool the AlCl₃ suspension in an ice bath to 0-5 °C. Using the dropping funnel, add the butanoyl chloride (11.5 mL) dropwise over 20-30 minutes. Maintain the temperature below 10 °C. Stir for an additional 30 minutes to allow for the formation of the acylating complex.

-

Naphthalene Addition: Dissolve the naphthalene (12.8 g) in a minimal amount of anhydrous nitrobenzene (~20 mL) and add this solution to the dropping funnel. Add the naphthalene solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the flask in a large ice-water bath. Slowly and cautiously , pour the reaction mixture onto a stirred mixture of crushed ice (~200 g) and concentrated HCl (~50 mL). This hydrolyzes the catalyst-product complex and moves the aluminum salts into the aqueous phase.

-

Extraction: Transfer the quenched mixture to a separatory funnel. The nitrobenzene layer contains the product. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers with 6M HCl (2 x 50 mL), followed by water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL, to neutralize any remaining acid), and finally brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter, and remove the solvents (DCM and nitrobenzene) under reduced pressure. Note: Nitrobenzene has a high boiling point and may require vacuum distillation for complete removal.

-

Purification: The crude product will be a solid or oil. Purify via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or isopropanol.

Experimental Workflow Diagram

Product Characterization: Confirming Success

Confirmation of the product's identity and purity is essential. The following data are expected for 1-(Naphthalen-2-yl)butan-1-one.

-

Molecular Formula: C₁₄H₁₄O

-

Molecular Weight: 198.26 g/mol

-

Appearance: Expected to be a solid at room temperature.

-

¹H NMR: The spectrum should show characteristic signals for the butyl chain (a triplet for the terminal CH₃, a sextet for the adjacent CH₂, and a triplet for the CH₂ next to the carbonyl). The aromatic region will show complex multiplets corresponding to the 7 protons on the 2-substituted naphthalene ring.

-

¹³C NMR: A signal for the carbonyl carbon is expected around 199-201 ppm. Signals for the three aliphatic carbons of the butyl chain will be present, along with 10 distinct signals for the aromatic carbons of the naphthalene ring.

-

IR Spectroscopy: A strong absorption band characteristic of a conjugated ketone C=O stretch should be observed around 1680-1690 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 198.

Conclusion

The Friedel-Crafts acylation provides a robust and reliable pathway for the synthesis of 1-(Naphthalen-2-yl)butan-1-one. This guide underscores that success is not merely a matter of mixing reagents but of understanding and controlling the underlying principles of the reaction. By leveraging thermodynamic control through the strategic use of a polar solvent like nitrobenzene, chemists can effectively steer the reaction to yield the desired, more stable β-substituted isomer. Meticulous attention to anhydrous conditions and a systematic purification strategy are indispensable for obtaining a high-purity product ready for downstream applications in research and development.

References

- Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene. Filo.

-

Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Available from: [Link]

- sathee jee. Friedel Crafts Reaction.

- Keen, G. W. (n.d.). The acetylation of naphthalene and the formation of (chlorovinyl)naphthalenes therein. (Ph.D. Thesis).

- Dowdy, D., Gore, P. H., & Waters, D. N. (1991). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. J. Chem. Soc., Perkin Trans. 2, (8), 1149–1159.

-

Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene? Available from: [Link]

- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S99.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available from: [Link]

-

Reddit. (2020, April 19). Hello! Orgo help please... it's about the formation of acetyl naphthalene but I couldnt find a detailed mechanism for it. It seems like an EAS Friedel-Crafts acylation but why at that position? Available from: [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

-

ResearchGate. (n.d.). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. Available from: [Link]

-

YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]

-

Sathee NEET. Friedel Crafts Reaction. Available from: [Link]

-

PubChem. 1-(Naphthalen-2-yl)propan-1-one. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 3. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. youtube.com [youtube.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. myttex.net [myttex.net]

Spectroscopic characterization of 1-(Naphthalen-2-yl)butan-1-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Naphthalen-2-yl)butan-1-one

1-(Naphthalen-2-yl)butan-1-one is an aromatic ketone featuring a naphthalene core linked to a butyryl group. As a functionalized polycyclic aromatic hydrocarbon (PAH), its characterization is pivotal for applications ranging from synthetic organic chemistry, where it may serve as a key intermediate, to materials science and drug development.[1] The precise confirmation of its molecular structure and purity is the bedrock of reliable research, a task for which spectroscopic methods are indispensable.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1-(Naphthalen-2-yl)butan-1-one. Moving beyond a mere recitation of data, we will explore the causality behind the spectroscopic signatures observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section presents a self-validating protocol, grounded in established principles, to ensure researchers can confidently identify and verify this compound.

Sources

A Comprehensive NMR Analysis of 1-(Naphthalen-2-yl)butan-1-one: A Technical Guide

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(Naphthalen-2-yl)butan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted spectral data, outlines experimental protocols for data acquisition, and provides insights into the structural elucidation of this aromatic ketone.

Introduction

1-(Naphthalen-2-yl)butan-1-one is a ketone derivative of naphthalene, a bicyclic aromatic hydrocarbon. Its structure combines a rigid, electron-rich naphthalene ring system with a flexible butyl ketone chain. Understanding the precise three-dimensional structure and electronic environment of such molecules is paramount in fields like medicinal chemistry and materials science, where structure-activity relationships are critical. NMR spectroscopy is an unparalleled tool for providing this detailed structural information in solution. This guide will walk through a predictive analysis of the ¹H and ¹³C NMR spectra, offering a foundational understanding for researchers working with similar compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 1-(Naphthalen-2-yl)butan-1-one is predicted to exhibit distinct signals corresponding to the protons of the naphthalene ring and the butyl chain. The chemical shifts are influenced by the aromatic ring current of the naphthalene system and the electron-withdrawing effect of the carbonyl group. The predicted spectrum is analyzed in detail below, assuming a standard deuterated chloroform (CDCl₃) solvent.

The protons on the naphthalene ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). Due to the substitution at the C2 position, the seven aromatic protons will be chemically non-equivalent, leading to a complex pattern of multiplets. The proton on C1 (H-1) is expected to be the most deshielded due to its proximity to the electron-withdrawing carbonyl group and its peri-relationship with H-8, leading to steric deshielding.[1]

The protons of the butyl chain will be found in the aliphatic region of the spectrum. The methylene group adjacent to the carbonyl (α-CH₂) will be the most deshielded of the aliphatic protons due to the inductive effect of the carbonyl oxygen. The chemical shift will decrease as the distance from the carbonyl group increases.

Table 1: Predicted ¹H NMR Data for 1-(Naphthalen-2-yl)butan-1-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-1 | ~8.5 | s | - | 1H |

| H-3 | ~8.0 | d | ~8.5 | 1H |

| H-4 | ~7.9 | d | ~8.0 | 1H |

| H-5, H-8 | ~7.9 | m | - | 2H |

| H-6, H-7 | ~7.5 | m | - | 2H |

| α-CH₂ | ~3.0 | t | ~7.5 | 2H |

| β-CH₂ | ~1.8 | sextet | ~7.5 | 2H |

| γ-CH₃ | ~1.0 | t | ~7.5 | 3H |

Note: The predicted chemical shifts for the aromatic protons are based on data for similar 2-substituted naphthalene systems.[2][3] The multiplicities and coupling constants are estimations based on typical aromatic and aliphatic coupling patterns.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of δ 190-220 ppm for ketones.[4] The ten carbons of the naphthalene ring will produce distinct signals in the aromatic region (δ 120-150 ppm). The chemical shifts of the naphthalene carbons are influenced by the substitution pattern.[5] The aliphatic carbons of the butyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 1-(Naphthalen-2-yl)butan-1-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~200 |

| C-2 | ~135 |

| C-4a, C-8a (quaternary) | ~132-135 |

| C-1, C-3, C-4, C-5, C-6, C-7, C-8 | ~124-130 |

| α-CH₂ | ~38 |

| β-CH₂ | ~26 |

| γ-CH₃ | ~14 |

Note: The predicted chemical shifts are based on general values for aromatic ketones and substituted naphthalenes.[6][7] The exact assignment of the naphthalene carbons would require 2D NMR experiments.

Advanced 2D NMR Analysis (Hypothetical)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

-

¹H-¹H COSY: This experiment would reveal the coupling relationships between protons. For the butyl chain, correlations would be expected between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons. In the aromatic region, COSY would help to trace the connectivity of the coupled protons within the naphthalene ring system.

-

¹H-¹³C HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for the protonated carbons of the butyl chain and the naphthalene ring.

Experimental Protocol

The following is a detailed, step-by-step methodology for the acquisition of high-quality NMR spectra for a sample of 1-(Naphthalen-2-yl)butan-1-one.

1. Sample Preparation

-

Weigh approximately 10-20 mg of 1-(Naphthalen-2-yl)butan-1-one into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[9]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.[8]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]

-

Cap the NMR tube securely.

2. NMR Data Acquisition

-

The following parameters are recommended for a 400 MHz NMR spectrometer.[11][12]

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (e.g., 'zg30')

-

Number of Scans (NS): 16

-

Acquisition Time (AQ): ~3-4 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 20 ppm (centered around 5 ppm)

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30')

-

Number of Scans (NS): 1024 or more, depending on concentration

-

Acquisition Time (AQ): ~1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Spectral Width (SW): 240 ppm (centered around 120 ppm)

-

Temperature: 298 K

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for all signals in both spectra.

Visualization

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of 1-(Naphthalen-2-yl)butan-1-one with the atom numbering system used for NMR assignment.

Caption: Structure of 1-(Naphthalen-2-yl)butan-1-one with atom numbering.

Conceptual NMR Analysis Workflow

This diagram outlines the logical flow of the NMR analysis process.

Caption: Workflow for NMR analysis of 1-(Naphthalen-2-yl)butan-1-one.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(Naphthalen-2-yl)butan-1-one. By understanding the expected chemical shifts, multiplicities, and through the application of advanced 2D NMR techniques, a complete structural assignment can be confidently achieved. The provided experimental protocols offer a robust starting point for acquiring high-quality NMR data for this and similar molecules, which is fundamental for research and development in the chemical and pharmaceutical sciences.

References

- Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions - Supporting Information. (n.d.).

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

NMR Sample Prepara-on. (n.d.). Retrieved from [Link]

-

Sample Preparation. (n.d.). Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.

-

PubChem. (n.d.). 2-Acetylnaphthalene. Retrieved from [Link]

- Ananthakrishna Nadar, P., & Gnanasekaran, C. (1978). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Indian Journal of Chemistry - Section B, 16B, 806-808.

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.

- Ananthakrishna Nadar, P., & Gnanasekaran, C. (1978). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Pramana, 11(3), 285-291.

- Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.

- Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1571-1579.

- Wells, P. R., Arnold, D. P., & Doddrell, D. (1974). Carbon-13 chemical shifts in substituted naphthalenes. Journal of the Chemical Society, Perkin Transactions 2, 1745-1749.

-

What is the explanation behind 2 H-NMR signals for naphthalene? (2022, April 29). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Wells, P. R., Arnold, D. P., & Doddrell, D. (1974). Carbon-13 chemical shifts in substituted naphthalenes. Journal of the Chemical Society, Perkin Transactions 2, (12), 1745–1749.

-

What is the explanation behind 2 H-NMR signals for naphthalene? (2022, April 29). Reddit. Retrieved from [Link]

- Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1571-1579.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Carbon-13 chemical shifts in substituted naphthalenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. organomation.com [organomation.com]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 12. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(Naphthalen-2-yl)butan-1-one

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy data for 1-(Naphthalen-2-yl)butan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this aromatic ketone. The insights provided herein are grounded in established spectroscopic principles and validated experimental practices, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of 1-(Naphthalen-2-yl)butan-1-one and its Spectroscopic Characterization

The naphthalene moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 1-(Naphthalen-2-yl)butan-1-one, an aromatic ketone, represents a key intermediate in the synthesis of more complex, biologically active molecules. The structural elucidation of such compounds is paramount in drug discovery and development, and infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative analytical technique for this purpose.

IR spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups.[4] For 1-(Naphthalen-2-yl)butan-1-one, IR spectroscopy is instrumental in confirming the presence of the key carbonyl (C=O) group, the aromatic naphthalene ring, and the aliphatic butyl chain. This guide will detail the expected IR absorption bands for this molecule, explain the rationale behind their assignments, and provide a robust experimental protocol for acquiring high-quality spectral data.

Experimental Protocol: Acquiring the Infrared Spectrum

The following protocol outlines the methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of 1-(Naphthalen-2-yl)butan-1-one using the potassium bromide (KBr) pellet method. This technique is well-suited for solid organic compounds and provides high-quality spectra for analysis.

Materials and Instrumentation

-

Sample: 1-(Naphthalen-2-yl)butan-1-one (solid)

-

Matrix: Potassium bromide (KBr), FTIR grade

-

Instrumentation: Fourier-transform infrared (FTIR) spectrometer

-

Sample Preparation: Agate mortar and pestle, hydraulic press with pellet-forming die

Step-by-Step Procedure

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the IR spectrum, particularly in the O-H stretching region (3200-3600 cm⁻¹).

-

In an agate mortar, grind a small amount of 1-(Naphthalen-2-yl)butan-1-one (approximately 1-2 mg) to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

-

Pellet Formation:

-

Transfer a portion of the finely ground mixture to the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum should be baseline-corrected and displayed in terms of transmittance or absorbance.

-

Experimental Workflow Diagram

Caption: Workflow for obtaining the FTIR spectrum of 1-(Naphthalen-2-yl)butan-1-one.

Spectral Interpretation and Discussion

The infrared spectrum of 1-(Naphthalen-2-yl)butan-1-one is characterized by several key absorption bands that correspond to the different functional groups within the molecule. The following table summarizes the expected characteristic peaks and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H stretching | Aromatic (Naphthalene) | Medium to Weak |

| 2960 - 2850 | C-H stretching | Aliphatic (Butyl) | Medium to Strong |

| ~1685 | C=O stretching (conjugated) | Ketone | Strong, Sharp |

| 1600, 1500, 1450 | C=C stretching | Aromatic (Naphthalene) | Medium to Weak |

| Below 900 | C-H out-of-plane bending | Aromatic (Naphthalene) | Strong |

| 1400 - 1000 | Fingerprint Region (C-C, C-O, C-H bends) | Various | Complex |

Detailed Analysis of Key Spectral Regions

-

C-H Stretching Region (3100 - 2850 cm⁻¹): This region provides clear evidence for both the aromatic and aliphatic components of the molecule. The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the naphthalene ring.[5][6] Below 3000 cm⁻¹, a series of sharper peaks corresponding to the symmetric and asymmetric stretching of the C-H bonds in the butyl chain are expected.[5]

-

Carbonyl (C=O) Stretching Region (~1685 cm⁻¹): The most prominent and diagnostic peak in the spectrum is the strong, sharp absorption due to the carbonyl group stretching vibration.[7][8] For a saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹.[9][10] However, in 1-(Naphthalen-2-yl)butan-1-one, the carbonyl group is conjugated with the aromatic naphthalene ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond and lowering its vibrational frequency.[10][11] Consequently, the C=O stretching absorption is expected to shift to a lower wavenumber, approximately 1685 cm⁻¹.[10]

-

Aromatic C=C Stretching Region (1600 - 1450 cm⁻¹): The presence of the naphthalene ring is further confirmed by a series of medium to weak absorptions in this region, which arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic system.[5][12]

-

Aromatic C-H Out-of-Plane Bending (Below 900 cm⁻¹): The substitution pattern on the naphthalene ring can often be inferred from the strong C-H out-of-plane bending vibrations in this region.[5] The specific pattern of these bands can help distinguish between different isomers.

-

Fingerprint Region (1400 - 1000 cm⁻¹): This region contains a complex series of overlapping signals resulting from various bending and stretching vibrations (C-C, C-O, C-H bends).[4][12] While individual peak assignment in this region is challenging, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification when compared to a reference spectrum.[7][12]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of 1-(Naphthalen-2-yl)butan-1-one. The key spectral features, including the conjugated carbonyl stretch, aromatic and aliphatic C-H stretches, and the characteristic aromatic ring vibrations, provide a definitive confirmation of its molecular structure. The experimental protocol and spectral interpretation detailed in this guide offer a robust framework for researchers and scientists in drug development to confidently identify and characterize this important synthetic intermediate. The unique spectral fingerprint obtained through IR analysis is a critical component of the comprehensive analytical data package required for advancing novel chemical entities through the drug discovery pipeline.

References

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

ACS Publications. Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. [Link]

-

University of Colorado Boulder. IR handout.pdf. [Link]

-

PubChem. 4-(1-Naphthyl)butan-2-one. [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

Matrix Fine Chemicals. 1-(NAPHTHALEN-2-YL)ETHAN-1-ONE | CAS 93-08-3. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Michigan State University. IR Absorption Table. [Link]

-

Hoffman Fine Chemicals. CAS 3506-84-1 | 4-(Naphthalen-1-yl)butan-2-one. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

PubChem. 1-(Naphthalen-1-yl)ethan-1-ol. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

PubChem. (1R)-1-(Naphthalen-1-yl)ethan-1-ol. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

NIST WebBook. Naphthalene, 1-(2-naphthalenylmethyl)-. [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link]

-

The American Astronomical Society. INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. azooptics.com [azooptics.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Naphthalen-2-yl)butan-1-one

Introduction

1-(Naphthalen-2-yl)butan-1-one, a member of the aromatic ketone family, presents a significant scaffold in the landscape of synthetic organic chemistry and drug discovery. Its structure, featuring a naphthalene moiety linked to a butyryl group, offers a unique combination of steric and electronic properties that make it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1-(Naphthalen-2-yl)butan-1-one, intended for researchers, scientists, and professionals in drug development. While direct experimental data for this specific compound is not extensively documented in public literature, this guide will leverage established principles of organic chemistry and data from analogous compounds to provide reliable predictions and detailed experimental protocols for its synthesis and characterization.

Predicted Physicochemical Properties

The physicochemical properties of 1-(Naphthalen-2-yl)butan-1-one can be reliably predicted based on its structure and comparison with related compounds such as 2-acetylnaphthalene. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

| Property | Predicted Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₄H₁₄O | Derived from the chemical structure. |

| Molecular Weight | 198.26 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Aromatic ketones are typically crystalline solids at room temperature. For instance, 2-acetylnaphthalene is a white solid.[1] |

| Melting Point | 50-60 °C | The melting point is expected to be slightly lower than that of 2-acetylnaphthalene (53-56 °C) due to the longer alkyl chain potentially disrupting crystal packing.[1] |

| Boiling Point | > 300 °C | The boiling point will be significantly higher than that of naphthalene (218 °C) due to the increased molecular weight and polarity from the carbonyl group. 2-acetylnaphthalene has a boiling point of 300-301 °C.[1] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) | The nonpolar naphthalene ring and the alkyl chain dominate the molecule's character, leading to poor water solubility. The polar carbonyl group allows for solubility in common organic solvents. |

| CAS Number | 37742-99-1 | This identifier is crucial for database searches and regulatory purposes. |

Chemical Reactivity and Synthetic Pathways

The chemical reactivity of 1-(Naphthalen-2-yl)butan-1-one is primarily governed by the carbonyl group and the naphthalene ring system. The carbonyl group can undergo nucleophilic addition and reduction, while the aromatic ring is susceptible to electrophilic substitution, albeit deactivated by the electron-withdrawing ketone group.

Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of 1-(Naphthalen-2-yl)butan-1-one is the Friedel-Crafts acylation of naphthalene.[2][3] This reaction involves the electrophilic substitution of a hydrogen atom on the naphthalene ring with a butyryl group.

Causality Behind Experimental Choices: The choice of solvent and catalyst is critical in determining the regioselectivity of the acylation. Naphthalene can be acylated at the 1-position (alpha) or the 2-position (beta). Acylation at the 2-position is thermodynamically favored, and its formation can be promoted by using polar solvents like nitrobenzene, which can stabilize the more stable 2-acylnaphthalene intermediate.[4] In contrast, non-polar solvents like carbon disulfide or dichloromethane tend to favor the kinetically controlled 1-acyl product.[4] Aluminum chloride (AlCl₃) is a common Lewis acid catalyst that activates the acylating agent.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (1.1 equivalents) in nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Add butyryl chloride (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Addition of Naphthalene: After the addition is complete, add a solution of naphthalene (1.0 equivalent) in nitrobenzene dropwise to the reaction mixture.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours, then heat to 60-70 °C for an additional 1-2 hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

The identity and purity of the synthesized 1-(Naphthalen-2-yl)butan-1-one can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for the protons of the naphthalene ring and the butyryl chain.

-

Aromatic Protons (7.5-8.5 ppm): The seven protons on the naphthalene ring will appear as a complex multiplet in this region. The proton on the carbon adjacent to the carbonyl group (H-1) will be the most downfield.

-

α-Methylene Protons (~3.1 ppm): The two protons on the carbon adjacent to the carbonyl group will appear as a triplet.

-

β-Methylene Protons (~1.8 ppm): The two protons on the next carbon in the chain will appear as a sextet.

-

γ-Methyl Protons (~1.0 ppm): The three protons of the terminal methyl group will appear as a triplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Carbonyl Carbon (~200 ppm): The carbonyl carbon will have a characteristic downfield chemical shift.

-

Aromatic Carbons (124-136 ppm): The ten carbons of the naphthalene ring will appear in this region.

-

Alkyl Carbons: The carbons of the butyryl chain will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the carbonyl group.

-

C=O Stretch (1680-1690 cm⁻¹): A strong absorption band in this region is indicative of a conjugated ketone. The conjugation with the naphthalene ring lowers the stretching frequency compared to a non-conjugated ketone (typically ~1715 cm⁻¹).[5]

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): This corresponds to the C-H bonds of the naphthalene ring.

-

C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): These absorptions are from the C-H bonds of the butyryl chain.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 198 will correspond to the molecular weight of the compound.

-

Major Fragmentation Peaks: Common fragmentation pathways for aromatic ketones include cleavage of the alkyl chain. Expect to see a significant peak at m/z = 155 corresponding to the naphthoyl cation ([C₁₀H₇CO]⁺) formed by the loss of a propyl radical. Another characteristic fragment would be at m/z = 127, corresponding to the naphthyl cation ([C₁₀H₇]⁺).[4]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-(Naphthalen-2-yl)butan-1-one. Safety data for the closely related 2-acetylnaphthalene indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. Avoid release to the environment.

Conclusion

1-(Naphthalen-2-yl)butan-1-one is a valuable synthetic intermediate with predictable physicochemical and spectroscopic properties. This guide provides a robust framework for its synthesis, characterization, and safe handling. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in their synthetic endeavors and contribute to the advancement of chemical and pharmaceutical sciences.

References

Sources

- 1. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 2-PHENYLNAPHTHALENE(612-94-2) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Methylnaphthalene(91-57-6) 1H NMR [m.chemicalbook.com]

- 5. 2-Vinylnaphthalene(827-54-3) 1H NMR [m.chemicalbook.com]

Solubility of 1-(Naphthalen-2-yl)butan-1-one in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Naphthalen-2-yl)butan-1-one in Common Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 1-(Naphthalen-2-yl)butan-1-one, a key intermediate in various research and development applications, including medicinal chemistry.[1] Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application. This document will delve into the theoretical principles governing its solubility, offer predicted solubility profiles in common organic solvents, and provide detailed experimental protocols for empirical determination.

Introduction to 1-(Naphthalen-2-yl)butan-1-one and its Solubility

1-(Naphthalen-2-yl)butan-1-one is an aromatic ketone with a molecular structure that combines a naphthalene ring system with a butyl ketone chain. This unique combination of a large, nonpolar aromatic moiety and a moderately polar ketone group dictates its solubility behavior. The principles of intermolecular forces, such as London dispersion forces, dipole-dipole interactions, and hydrogen bonding, are fundamental to understanding how this molecule interacts with various solvents. The general rule of "like dissolves like" serves as a primary guideline for predicting solubility.[2]

Physicochemical Properties Influencing Solubility

The solubility of 1-(Naphthalen-2-yl)butan-1-one is governed by its molecular structure, which features:

-

A Polar Carbonyl Group (C=O): The ketone functional group introduces polarity to the molecule, allowing for dipole-dipole interactions.[3] This polarity suggests that the compound will have some affinity for polar solvents. The oxygen atom of the carbonyl group can also act as a hydrogen bond acceptor.[4][5]

-

A Large, Nonpolar Naphthalene Ring System: The bulky, aromatic naphthalene moiety is nonpolar and hydrophobic. This part of the molecule will primarily interact through London dispersion forces and will favor dissolution in nonpolar organic solvents.[6][7]

-

A Butyl Chain: The four-carbon chain is nonpolar and contributes to the overall lipophilicity of the molecule.

The interplay between the polar ketone and the nonpolar naphthalene and butyl groups will result in a nuanced solubility profile. Generally, aldehydes and ketones are soluble in most common organic solvents.[3]

Predicted Solubility Profile

Based on the structural features of 1-(Naphthalen-2-yl)butan-1-one, its solubility in different classes of organic solvents can be predicted as follows:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Due to the large nonpolar naphthalene ring and the butyl chain, 1-(Naphthalen-2-yl)butan-1-one is expected to exhibit good solubility in nonpolar solvents.[6][7] The "like dissolves like" principle suggests that the nonpolar components of the solute will interact favorably with the nonpolar solvent molecules through London dispersion forces.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): This class of solvents can engage in dipole-dipole interactions with the ketone group of 1-(Naphthalen-2-yl)butan-1-one. Therefore, moderate to good solubility is anticipated in these solvents. Acetone, being a ketone itself, is likely to be a very effective solvent.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The presence of the large hydrophobic naphthalene ring is expected to significantly limit the solubility of 1-(Naphthalen-2-yl)butan-1-one in highly polar protic solvents like water. While the ketone's oxygen can accept hydrogen bonds from the solvent, the overall nonpolar character of the molecule will likely dominate.[4][5][8] Solubility in alcohols like methanol and ethanol is expected to be better than in water, as the alkyl chains of the alcohols can interact with the nonpolar parts of the solute.[9]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential.[8] The following is a standard protocol for determining the solubility of a solid organic compound like 1-(Naphthalen-2-yl)butan-1-one.

Materials and Equipment

-

1-(Naphthalen-2-yl)butan-1-one (solid)

-

A selection of organic solvents (e.g., hexane, toluene, acetone, ethanol, water)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol for Equilibrium Solubility Measurement

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(Naphthalen-2-yl)butan-1-one to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

For finer separation, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of 1-(Naphthalen-2-yl)butan-1-one.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

Visual Representation of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the equilibrium solubility of 1-(Naphthalen-2-yl)butan-1-one.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison.

| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Water | Polar Protic | 25 |

Conclusion

The solubility of 1-(Naphthalen-2-yl)butan-1-one is a critical parameter for its effective use in scientific research and development. While theoretical predictions based on its molecular structure provide valuable initial guidance, empirical determination through standardized experimental protocols is necessary for obtaining accurate quantitative data. This guide provides both the theoretical framework and the practical methodology to empower researchers in their work with this compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- solubility experimental methods.pptx. (n.d.). SlideShare.

- Solubility of organic compounds (video). (n.d.). Khan Academy.

- Physical Properties of Ketones and Aldehydes. (n.d.). OpenOChem Learn.

- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.

- Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts.

- Physical Properties of Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks.

- 1-Naphthalen-1-ylpropan-1-one. (n.d.). PubChem.

- Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. (n.d.). ACS Publications.

- 1-(Naphthalen-1-yl)propan-2-one. (n.d.). Benchchem.

- Naphthalene. (n.d.). PubChem.

- 1-(1-Hydroxynaphthalen-2-yl)butan-1-one. (n.d.). LookChem.

- 1-(2-Naphthyl)propan-1-one. (n.d.). PubChem.

- 1-(But-2-en-1-yl)naphthalene. (n.d.). PubChem.

- 1-NAPHTHALEN-2-YL-PROPAN-1-ONE AldrichCPR. (n.d.). Sigma-Aldrich.

- 4-(Naphthalen-1-yl)butan-2-one. (n.d.). Hoffman Fine Chemicals.

- 1-(Naphthalen-1-yl)butan-1-one. (n.d.). BLDpharm.

- Measurement and Correlation for Solubilities of Naphthalene in Acetone, Toluene, Xylene, Ethanol, Heptane, and 1-Butanol. (2025, August 10). ResearchGate.

- Naphthalene. (2023, November 18). Sciencemadness Wiki.

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (n.d.).

- 4-(1-Naphthyl)butan-2-one. (n.d.). PubChem.

- CHEMICAL AND PHYSICAL INFORMATION. (n.d.). NCBI Bookshelf.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1-(Naphthalen-2-yl)butan-1-one: Synthesis, Properties, and Therapeutic Potential

Introduction

Welcome to an in-depth exploration of 1-(naphthalen-2-yl)butan-1-one, a member of the versatile naphthyl ketone family. This guide is designed for researchers, medicinal chemists, and drug development professionals interested in leveraging the unique structural and chemical properties of the naphthalene scaffold. It is important to note at the outset that a specific Chemical Abstracts Service (CAS) number for 1-(naphthalen-2-yl)butan-1-one is not readily found in major chemical databases. This suggests the compound may be a novel or less-common research chemical, distinct from its more frequently documented isomers such as 1-(naphthalen-1-yl)butan-1-one (CAS: 2876-62-2)[1] and related compounds like 1-(naphthalen-2-yl)propan-1-one (CAS: 6315-96-4)[2] and 1-(naphthalen-2-yl)ethan-1-one (CAS: 93-08-3)[3].

This guide will provide a robust framework for the synthesis, characterization, and potential applications of this intriguing molecule, drawing upon established principles of organic chemistry and data from closely related analogues.

Physicochemical and Computed Properties

While experimental data for 1-(naphthalen-2-yl)butan-1-one is scarce, we can predict its key properties based on its structure and comparison with its isomers and analogues. These estimated values are invaluable for designing synthetic protocols, purification strategies, and initial biological assays.

| Property | Predicted Value | Basis for Estimation |

| Molecular Formula | C₁₄H₁₄O | - |

| Molecular Weight | 198.26 g/mol | - |

| Appearance | White to off-white solid | Analogy with other solid acylnaphthalenes |

| Boiling Point | ~320-340 °C at 760 mmHg | Extrapolation from 1-(naphthalen-1-yl)butan-2-one (155-156 °C at 5 Torr)[4] |

| LogP (Octanol/Water) | ~3.8 - 4.2 | Increased lipophilicity compared to 1-(naphthalen-1-yl)propan-1-one (LogP ~3.3)[5] |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | Structural analysis |

| Hydrogen Bond Donors | 0 | Structural analysis |

| Rotatable Bonds | 3 | Structural analysis |

Strategic Synthesis: Friedel-Crafts Acylation

The most direct and established method for synthesizing aryl ketones is the Friedel-Crafts acylation.[6] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound, in this case, naphthalene, with an acylating agent, such as butanoyl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.

Causality of Experimental Choices: Controlling Regioselectivity

A critical challenge in the acylation of naphthalene is controlling the regioselectivity. The naphthalene ring has two positions susceptible to electrophilic attack: the C1 (α) and C2 (β) positions. The α-position is generally more reactive and kinetically favored due to the formation of a more stable carbocation intermediate (σ-complex) that can delocalize the positive charge across both rings without disrupting the aromaticity of the second ring.[7]

However, the β-position (C2) is thermodynamically more stable due to reduced steric hindrance from the peri-hydrogen at the C8 position.[8] By manipulating the reaction conditions, one can favor the formation of the desired 2-substituted product:

-

Solvent Choice: Using a bulkier solvent, such as nitrobenzene or carbon disulfide, can sterically hinder the approach of the acylating agent to the α-position, thereby favoring substitution at the β-position.

-

Temperature: Higher reaction temperatures can provide the necessary energy to overcome the higher activation barrier for β-substitution, leading to the thermodynamically more stable product.[8]

-

Catalyst-Reagent Complex: The size of the electrophile, which is a complex of the acyl chloride and the Lewis acid (e.g., AlCl₃), also plays a role. Bulky complexes will preferentially attack the less hindered β-position.

Experimental Workflow: Synthesis of 1-(Naphthalen-2-yl)butan-1-one

Caption: Workflow for the Friedel-Crafts acylation synthesis of 1-(naphthalen-2-yl)butan-1-one.

Detailed Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add naphthalene (1.0 eq.) and a suitable solvent such as nitrobenzene or 1,2-dichloroethane. Cool the mixture in an ice bath to 0-5 °C.

-

Catalyst and Reagent Addition: In a separate flask, prepare a solution of butanoyl chloride (1.1 eq.) in the same solvent. Slowly and concurrently add the butanoyl chloride solution and anhydrous aluminum chloride (AlCl₃, 1.2 eq.) to the stirred naphthalene solution, maintaining the temperature below 10 °C. The formation of the acylium ion electrophile is an exothermic process that requires careful temperature control.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature that favors β-substitution (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the specific conditions.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(naphthalen-2-yl)butan-1-one.

Potential Applications in Drug Discovery and Research

The naphthalene scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Naphthyl ketones, in particular, serve as valuable intermediates and possess intrinsic biological activities.

As a Scaffold for Bioactive Molecules

-

Janus Kinase (JAK) Inhibition: A series of naphthyl ketones have been identified as potent inhibitors of Janus kinase 3 (Jak3), a critical enzyme in cytokine signaling pathways involved in inflammatory and autoimmune diseases.[9][10] The vinyl ketone metabolite, 2-naphthylvinyl ketone, showed significant inhibitory activity. This suggests that 1-(naphthalen-2-yl)butan-1-one could serve as a precursor for novel Jak3 inhibitors.

-

Antimicrobial Agents: Chalcones derived from 2-acetylnaphthalene have demonstrated both antibacterial and antifungal properties.[11][12][13] By modifying the butanone side chain of the title compound, for instance through Claisen-Schmidt condensation, novel chalcones with potential antimicrobial activity could be synthesized.

-

Anticancer and Antitumor Activity: Naphthalene derivatives are explored for their antineoplastic properties.[14] The rigid aromatic system can effectively interact with biological targets. Further derivatization of 1-(naphthalen-2-yl)butan-1-one could lead to compounds with cytotoxic activity against various cancer cell lines.

Logical Pathway for Drug Discovery

Caption: A logical pathway for the development of lead compounds from the 1-(naphthalen-2-yl)butan-1-one scaffold.

Conclusion

While 1-(naphthalen-2-yl)butan-1-one may not be a readily available commercial chemical, its synthesis is achievable through well-established methodologies like the Friedel-Crafts acylation, with careful control of reaction conditions to ensure the desired regioselectivity. Its predicted physicochemical properties make it an attractive scaffold for further chemical exploration. The proven biological activities of related naphthyl ketones highlight its potential as a valuable building block for the discovery of new therapeutic agents, particularly in the areas of inflammation, infectious diseases, and oncology. This guide provides a foundational understanding for researchers to synthesize, characterize, and unlock the potential of this promising molecule.

References

-

PubChem. (n.d.). 1-Naphthalen-1-ylpropan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Is regioselectivity affected by steric factors during alkylation of naphthalene? (2021, June 11). Chemistry Stack Exchange. Retrieved from [Link]

-

Brown, G. R., Bamford, A. M., Bowyer, J., James, D. S., Rankine, N., Tang, E., Torr, V., & Culbert, E. J. (2000). Naphthyl ketones: a new class of Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(6), 575–579. [Link]

-

Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. (2025, August 6). ResearchGate. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Naphthalen-1-ol (FDB005841). Retrieved from [Link]

-

Brown, G. R., Bamford, A. M., Bowyer, J., James, D. S., Rankine, N., Tang, E., Torr, V., & Culbert, E. J. (2000). Naphthyl ketones: A new class of Janus kinase 3 inhibitors. Research Explorer, The University of Manchester. Retrieved from [Link]

-

Refat, M. S., Al-Maydama, H. M., Al-Azab, F. M., & Amin, R. R. (2015). Synthesis, Characterization and Biological Activity of 2-acetylpyridine-α Naphthoxyacetylhydrazone and Its Metal Complexes [Corrected]. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 1074–1085. [Link]

-

PubChem. (n.d.). 4-(1-Naphthyl)butan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Butylnaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

Filo. (2025, October 12). Friedel-Crafts reaction of naphthalene. Retrieved from [Link]

-

Arora, V., Singh, S., & Arora, M. (2012). Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Der Pharmacia Lettre, 4(2), 554-557. Retrieved from [Link]

-

ResearchGate. (n.d.). Previous reports on naphthyl ketone derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Naphthalen-1-yl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Friedel-Crafts Acylation. Retrieved from [Link]

-

Kiss, L., Czerődi, J., Szilágyi, A., Földi, A., Madarász, J., Rapi, Z., & Soós, T. (2021). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Beilstein Journal of Organic Chemistry, 17, 494–501. [Link]

-

Rammohan, A., Reddy, J. S., Sravya, G., Rao, C. N., & Zyryanov, G. V. (2020). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 62(1), 41-48. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 3506-84-1 | 4-(Naphthalen-1-yl)butan-2-one. Retrieved from [Link]

- Google Patents. (n.d.). WO1998049126A1 - Production of naphthyl-substituted ketones from naphthaldehydes.

-

Synthesis and biological activities of some 3, 5 disubstituted pyrazoline derivatives of 2-acetyl naphthalene. (n.d.). ResearchGate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(NAPHTHALEN-2-YL)ETHAN-1-ONE | CAS 93-08-3. Retrieved from [Link]

-

Gore, P. H., & Hoskins, J. A. (1972). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (4), 569-575. [Link]

Sources

- 1. 2876-62-2|1-(Naphthalen-1-yl)butan-1-one|BLD Pharm [bldpharm.com]

- 2. 1-NAPHTHALEN-2-YL-PROPAN-1-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(NAPHTHALEN-2-YL)ETHAN-1-ONE | CAS 93-08-3 [matrix-fine-chemicals.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 1-Naphthalen-1-ylpropan-1-one | C13H12O | CID 231159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. savemyexams.com [savemyexams.com]

- 7. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Naphthyl ketones: a new class of Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Synthesis, characterization and biological activity of 2-acetylpyridine-α naphthoxyacetylhydrazone and its metal complexes [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activities of Naphthalene Derivatives

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in the realm of medicinal chemistry.[1][2] Its rigid and planar structure provides an ideal template for the design and synthesis of novel therapeutic agents. The versatility of the naphthalene core allows for extensive structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties to achieve desired biological activities.[3][4] This has led to the development of a diverse array of naphthalene derivatives with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][5][6] A number of naphthalene-based drugs have received FDA approval and are commercially available, such as the antifungal agents naftifine and terbinafine, the antibiotic nafcillin, and the non-steroidal anti-inflammatory drug (NSAID) naproxen, underscoring the clinical significance of this structural motif.[1][7]

This technical guide provides a comprehensive overview of the multifaceted biological activities of naphthalene derivatives. We will delve into the molecular mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel naphthalene-based therapeutics.

Anticancer Activity of Naphthalene Derivatives

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Naphthalene derivatives have emerged as a promising class of compounds with potent cytotoxic effects against a wide range of cancer cell lines.[3] Their anticancer activity is often mediated through diverse mechanisms of action, including the disruption of cellular signaling pathways, induction of apoptosis, and inhibition of key enzymes involved in cancer cell proliferation and survival.[3][8]

Mechanisms of Anticancer Activity

Naphthalene derivatives exert their anticancer effects through a variety of molecular mechanisms:

-

Tubulin Polymerization Inhibition: Several naphthalene derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[9][10] By disrupting microtubule dynamics, these compounds arrest the cell cycle at the G2/M phase and induce apoptosis.[8][9] For instance, a series of naphthalene-chalcone derivatives displayed potent antiproliferative activity against the MCF-7 breast cancer cell line, with the most active compound exhibiting an IC50 value of 1.42 µM.[10]

-

Cell Cycle Arrest and Apoptosis Induction: Many naphthalene-based compounds have been found to induce cell cycle arrest and trigger programmed cell death (apoptosis) in cancer cells.[8][11] One study demonstrated that a naphthalene-substituted triazole spirodienone derivative, compound 6a, caused cell cycle arrest and induced apoptosis in MDA-MB-231 breast cancer cells.[8]

-

Enzyme Inhibition: Naphthalene derivatives have been identified as inhibitors of various enzymes that play crucial roles in cancer progression. These include:

-

Topoisomerases: These enzymes are essential for DNA replication and transcription. Certain naphthalene derivatives act as topoisomerase inhibitors, leading to DNA damage and cell death.[8]

-

Aromatase: This enzyme is involved in the synthesis of estrogens, which can promote the growth of hormone-dependent breast cancers. Naphthalen-1-yloxyacetamide derivatives have been shown to be potent aromatase inhibitors, with one compound exhibiting an IC50 value of 0.078 µM, comparable to the standard drug Letrozole.[12]

-

Ubiquitin-Specific Peptidase 7 (USP7): USP7 is a deubiquitinase that plays a key role in tumorigenesis. Naphthalene derivatives have been developed as USP7 inhibitors, demonstrating in vivo anti-tumor efficacy.[13]

-

-

Modulation of Signaling Pathways: The anticancer effects of some naphthalene derivatives are attributed to their ability to modulate key signaling pathways that are often dysregulated in cancer. For example, certain naphthalene–sulfonamide hybrids have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells.[3] Additionally, a dihydroxy-naphthalene derivative was found to inhibit the PI3K/AKT/mTOR pathway, leading to autophagy-dependent apoptosis.[11]

Data Presentation: In Vitro Anticancer Activity of Naphthalene Derivatives

The following table summarizes the in vitro anticancer activities of selected naphthalene derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency, with lower values indicating greater activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (breast) | 0.03 | [3] |

| Naphthalene-substituted triazole spirodienones | HeLa (cervical) | 0.07 | [3] |

| Naphthalene-substituted triazole spirodienones | A549 (lung) | 0.08 | [3] |

| Sulphonamide derivatives | MCF-7 (breast) | 0.51 | [9] |

| Sulphonamide derivatives | A549 (lung) | 0.33 | [9] |

| Naphthalene-chalcone derivatives | MCF-7 (breast) | 1.42 | [10] |

| Naphthalen-1-yloxyacetamide derivatives | MCF-7 (breast) | 0.078 (aromatase inhibition) | [12] |

| Dihydroxy-naphthalene derivatives | GES-1, L-02 | 0.58 - 1.41 | [11] |

| Naphthalene-1,4-dione analogues | Cancer cells | ~1 | [14] |

| Naphthalene–enamide analogs | Huh-7 (hepatocellular carcinoma) | 2.62 | [15] |